Methanesulfonic acid, 1-(methylsulfonyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

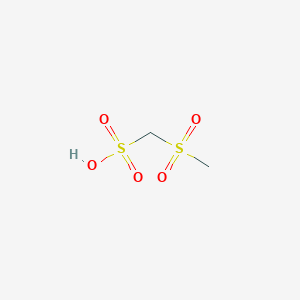

Methanesulfonic acid is an alkanesulfonic acid where the alkyl group directly linked to the sulfo functionality is methyl . It is also known as MSA and is a strong organic acid . The chemical oxidation of dimethyl sulfide in the atmosphere leads to the formation of MSA in large quantities .

Synthesis Analysis

An unprecedented metal-, halogen- and solvent-free, MSAA-promoted S -carbonylation of thiols with feedstock acids has been developed . This new transformation provides an efficient and atom-economic strategy for the synthesis of thioesters in a single operation from readily available and inexpensive starting materials .Molecular Structure Analysis

Methanesulfonic acid (MsOH) or methanesulphonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .Chemical Reactions Analysis

Methanesulfonic anhydride is a commonly used methanesulfonylation reagent . One of its most common applications is in the presence of bases such as pyridine, 2,4,6-trimethylpyridine, or triethylamine, where it reacts with alcohols to produce the corresponding methylsulfonyl esters .Physical And Chemical Properties Analysis

Methanesulfonic acid is a colorless transparent liquid, soluble in ethanol and ether, slightly soluble in water, and corrosive . It has a high solubility for several specialty and base metals including lead .Wissenschaftliche Forschungsanwendungen

Industrial Chemistry

Methanesulfonic acid (MSA) has been used in a practical process for the production of MSA from only two reactants: methane and sulfur trioxide . This process has achieved over 99% selectivity and yield of MSA . The highly selective initiator based on a sulfonyl peroxide can be prepared in situ .

Hydrometallurgy

MSA has potential for use in hydrometallurgy . It is a very strong acid and is very stable against chemical oxidation and reduction . It has low toxicity and is biodegradable . MSA and its salts are compatible with the electrowinning of metals . It is particularly interesting for lead hydrometallurgy .

Catalyst or Reagent for Organic Reactions

MSA is being used as a catalyst or reagent for organic reactions, including the production of biodiesel .

Solvent for High Molecular Weight Polymers

In the pharmaceutical industry, MSA is used as a solvent for high molecular weight polymers .

Cleaning Fluids for Rust Removal

MSA is used in cleaning fluids for rust removal .

Descaling of Pipes in the Oil Industry

MSA is used for descaling of pipes in the oil industry .

Electrolytes for Electroplating of Metals

MSA and its salts are used as electrolytes for electroplating of metals .

Redox-Flow Batteries

Wirkmechanismus

Target of Action

(Methylsulfonyl)methanesulfonic acid, also known as Methanesulfonic acid, 1-(methylsulfonyl), is primarily used in organic synthesis . It serves as a cross-linking agent and a fluorinating reagent for the preparation of fluoroalkyl compounds

Mode of Action

The compound’s mode of action is largely based on its chemical properties. As a cross-linking agent, it can create bridges between different molecules, altering their structure and function. As a fluorinating reagent, it can introduce fluorine atoms into other compounds, significantly changing their chemical behavior .

Result of Action

The molecular and cellular effects of (Methylsulfonyl)methanesulfonic acid’s action depend on its role in the specific reaction. As a cross-linking agent, it can alter the structure and function of target molecules. As a fluorinating reagent, it can change the chemical behavior of target compounds .

Safety and Hazards

Zukünftige Richtungen

Methanesulfonic acid has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Eigenschaften

IUPAC Name |

methylsulfonylmethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O5S2/c1-8(3,4)2-9(5,6)7/h2H2,1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMKUFGVNOCUCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2369175.png)

![1,4-Bis(4,6-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2369176.png)

![Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2369177.png)

![N-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2369179.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)

![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)

![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)